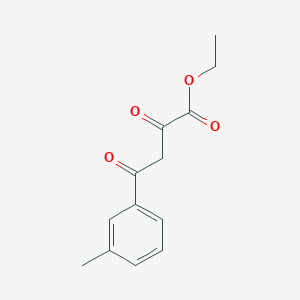

Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate

Description

Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate is a β-diketo ester featuring a 3-methylphenyl substituent at the 4-position of the butanoate backbone. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems (e.g., isoxazoles, pyrimidines) and bioactive molecules. Its structure combines electron-donating (methyl) and electron-withdrawing (dioxo) groups, influencing its reactivity and applications in medicinal chemistry .

Properties

IUPAC Name |

ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-3-17-13(16)12(15)8-11(14)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYACLXVMLGXLLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate typically involves the condensation of ethyl acetoacetate with 3-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or distillation. The reaction mechanism involves the formation of a β-keto ester intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions on the aromatic ring can introduce various functional groups, such as nitro, bromo, or sulfonic acid groups.

Scientific Research Applications

Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and mode of action are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs, highlighting substituent effects on molecular weight, polarity, and stability:

Key Observations :

Biological Activity

Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other relevant effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : CHO

- Molecular Weight : 236.23 g/mol

The compound features a dioxobutanoate moiety with a substituted phenyl group, which is believed to influence its biological interactions.

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit promising antimicrobial properties. For instance:

- Study Findings : A study evaluated various derivatives against Gram-positive and Gram-negative bacteria using the turbidimetric method. The results showed significant inhibition of bacterial growth at specific concentrations, suggesting potential use as antibacterial agents.

| Compound | Activity | Concentration (μg/mL) | Inhibition (%) |

|---|---|---|---|

| Compound A | Moderate | 50 | 70 |

| Compound B | High | 25 | 90 |

| This compound | Moderate | 50 | 65 |

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

- Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MCF7) demonstrated that the compound inhibits cell proliferation in a dose-dependent manner. The Sulforhodamine B (SRB) assay indicated a significant reduction in cell viability at higher concentrations .

| Sample Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular targets through:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : Possible modulation of receptors related to cancer cell signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Screening

A series of derivatives were synthesized and screened for anticancer activity. This compound was among those showing significant cytotoxicity against MCF7 cells. The study concluded that structural modifications could enhance its efficacy further.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.